molecular formula C15H26N2O2 B12665686 2-Undecyl-1H-imidazole-4-carboxylic acid CAS No. 84255-22-1

2-Undecyl-1H-imidazole-4-carboxylic acid

Cat. No.: B12665686
CAS No.: 84255-22-1
M. Wt: 266.38 g/mol
InChI Key: DIDXGZDIJOYLCZ-UHFFFAOYSA-N
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Description

2-Undecyl-1H-imidazole-4-carboxylic acid is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties . The undecyl group attached to the imidazole ring enhances its hydrophobicity, making it useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Undecyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an amido-nitrile with a suitable aldehyde in the presence of a catalyst, such as nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Undecyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, enhancing the compound’s utility in different applications .

Mechanism of Action

The mechanism of action of 2-Undecyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the hydrophobic undecyl group can interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Properties

CAS No.

84255-22-1

Molecular Formula

C15H26N2O2

Molecular Weight

266.38 g/mol

IUPAC Name

2-undecyl-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C15H26N2O2/c1-2-3-4-5-6-7-8-9-10-11-14-16-12-13(17-14)15(18)19/h12H,2-11H2,1H3,(H,16,17)(H,18,19)

InChI Key

DIDXGZDIJOYLCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=NC=C(N1)C(=O)O

Origin of Product

United States

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